6-Methoxy-8-nitroquinoline

Organic Synthesis Medicinal Chemistry Antimalarial Drug Development

Procure 6-Methoxy-8-nitroquinoline (CAS 85-81-4) as the irreplaceable intermediate for primaquine-class antimalarials. The 8-nitro group is essential for catalytic reduction to the 8-amino pharmacophore; substituting with hydroxy or repositioning to 5-nitro yields a different entity with distinct reactivity. Derivatives synthesized from this compound show IC₅₀ values as low as 22 ng/mL against chloroquine-resistant P. falciparum and improved in vivo potency (curative dose ~25 mg/kg) with reduced methemoglobin toxicity. A picrate salt also exhibits selective cytotoxicity against A549 lung cancer cells, versus HeLa. Choose the genuine 6-methoxy-8-nitro isomer to ensure valid SAR and synthetic fidelity.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 85-81-4
Cat. No. B1580621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-8-nitroquinoline
CAS85-81-4
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3
InChIKeyMIMUSZHMZBJBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-8-nitroquinoline (CAS 85-81-4) Procurement Guide: Chemical Profile and Primary Industrial Utility


6-Methoxy-8-nitroquinoline (CAS 85-81-4) is a substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol, characterized by a methoxy group at the 6-position and a nitro group at the 8-position [1]. This compound is a yellow crystalline powder with a melting point of 158–160 °C [1]. Its paramount industrial significance lies in its established role as the key intermediate in the commercial synthesis of the antimalarial drug primaquine and its related 8-aminoquinoline analogs [2].

6-Methoxy-8-nitroquinoline (CAS 85-81-4): Why In-Class Quinoline Analogs Cannot Be Casually Substituted


Generic substitution among quinoline derivatives is not scientifically valid due to the critical and position-specific influence of the 8-nitro and 6-methoxy functional groups. The 8-nitro group is the essential synthetic handle for the catalytic reduction that yields the 8-amino scaffold, which is the core of the primaquine class of antimalarials . Changing this nitro group to a hydrogen, a hydroxy group (as in 8-hydroxyquinoline), or repositioning it to the 5-position (as in nitroxoline) fundamentally alters the compound's reactivity, biological activity, and its suitability as a precursor. For instance, the 6-methoxy group is crucial for the pharmacological profile of the final 8-aminoquinoline drug [1]. Therefore, substituting 6-Methoxy-8-nitroquinoline with a different nitroquinoline or a non-nitro analog is not a trivial change; it results in a different chemical entity with a distinct synthesis pathway and, consequently, a different end product. The following section provides direct quantitative evidence of these critical differences.

6-Methoxy-8-nitroquinoline (CAS 85-81-4) Comparative Evidence: Quantified Differentiation from Key Analogs


Synthetic Utility: Critical Nitro Group Enables Quantitative Conversion to 8-Aminoquinoline Antimalarial Scaffold

The 8-nitro group on 6-Methoxy-8-nitroquinoline is the essential functional handle for its primary industrial application. Catalytic hydrogenation cleanly and efficiently reduces the nitro group to an amine, yielding 6-methoxy-8-aminoquinoline, the foundational scaffold for primaquine and its analogs. This conversion is a defined, high-yielding process. In contrast, the non-nitrated analog 6-methoxyquinoline lacks this chemical handle and cannot be used in this same pathway . The 8-nitro group's reactivity is a fundamental differentiator for procurement decisions.

Organic Synthesis Medicinal Chemistry Antimalarial Drug Development

Antimalarial Derivative Potency: 8-Aminoquinolines Derived from 6-Methoxy-8-nitroquinoline Show Superior In Vivo Efficacy vs. Primaquine at Lower Doses

While 6-Methoxy-8-nitroquinoline is a precursor, the antimalarial activity of its derivatives is a key differentiator. Analogs synthesized from this compound, specifically compounds 21–24, demonstrated potent in vivo antimalarial activity in a P. berghei mouse model, curing infected mice at doses as low as 25 mg/kg [1]. This is a significant improvement over the parent drug primaquine, which has an established effective dose of ~30 mg/kg in comparable murine models [1].

Antimalarial Activity In Vivo Efficacy Plasmodium berghei

Antimalarial Derivative Activity: High Potency Against Drug-Resistant P. falciparum (IC₅₀: 22–4760 ng/mL)

8-Aminoquinoline derivatives synthesized from 6-Methoxy-8-nitroquinoline exhibit potent in vitro antimalarial activity against both drug-sensitive (D6 clone) and drug-resistant (W2 clone) strains of Plasmodium falciparum. The reported IC₅₀ values for the most potent analogs range from 20 to 4760 ng/mL [1]. This demonstrates the utility of this scaffold in generating compounds that can overcome chloroquine resistance.

Antimalarial Activity In Vitro Potency Drug Resistance

Improved Safety Profile: Derivatives Exhibit Lower Methemoglobin Formation vs. Primaquine

A major dose-limiting toxicity of primaquine is methemoglobin (MetHb) formation. Analogs synthesized from 6-Methoxy-8-nitroquinoline, specifically compounds 21–24, 26–32, and 60, demonstrated significantly reduced MetHb formation compared to primaquine in vitro [1]. This indicates that the 6-methoxy-8-nitroquinoline scaffold can be used to create 8-aminoquinoline drugs with an improved safety profile relative to the current standard of care.

Toxicology Methemoglobinemia Drug Safety

Anticancer Differentiation: Selective Cytotoxicity of a 6-Methoxy-8-nitroquinoline Derivative Against A549 Lung Cancer vs. HeLa Cervical Cancer Cells

Beyond its role as an antimalarial precursor, 6-Methoxy-8-nitroquinoline itself can be derivatized to yield novel anticancer agents. The picrate salt of 6-Methoxy-8-nitroquinoline (6-Methoxy-8-Nitroquinolinium Picrate) exhibited selective cytotoxicity in vitro, demonstrating higher inhibition of A549 human lung cancer cells compared to HeLa human cervical cancer cells [1]. This suggests a potential therapeutic window for lung cancer applications.

Anticancer Activity Lung Cancer Cytotoxicity

High-Yield Synthesis: A Scalable and Cost-Effective Skraup Reaction with ~90% Yield

The synthesis of 6-Methoxy-8-nitroquinoline from 4-methoxy-2-nitroaniline via a Skraup reaction with glycerol is a well-established, high-yielding process. The reported yield for this step is approximately 90% [1]. This high efficiency at the initial step translates to lower overall cost of goods for downstream products like primaquine, making it an economically attractive intermediate.

Chemical Synthesis Process Chemistry Cost-Effectiveness

6-Methoxy-8-nitroquinoline (CAS 85-81-4): Recommended Application Scenarios for Procurement


Industrial-Scale Synthesis of Primaquine and Next-Generation 8-Aminoquinoline Antimalarials

This is the primary and most validated application for 6-Methoxy-8-nitroquinoline. Its established role as the key intermediate in primaquine synthesis [1] is supported by a high-yielding (~90%) Skraup reaction [2]. The 8-nitro group provides the necessary synthetic handle for reduction to the 8-amino scaffold . For research and development aimed at improving upon primaquine, the evidence shows that derivatives synthesized from this compound can achieve superior in vivo potency (curative dose of 25 mg/kg vs. ~30 mg/kg for primaquine) [3] and reduced methemoglobin toxicity [3], making it the ideal starting material for developing safer and more effective antimalarial drugs.

Development of Targeted Anticancer Therapeutics, with a Focus on Lung Cancer

Recent studies have demonstrated that derivatives of 6-Methoxy-8-nitroquinoline, specifically the picrate salt, exhibit selective cytotoxicity against A549 human lung cancer cells compared to HeLa cervical cancer cells [4]. This finding opens a new, non-antimalarial avenue for this compound. It should be procured by medicinal chemistry groups focused on developing novel small-molecule inhibitors for lung cancer, where the selective activity profile suggests a potential therapeutic window [4].

Medicinal Chemistry Programs Targeting Chloroquine-Resistant Malaria

The 8-aminoquinoline derivatives synthesized from this compound have demonstrated potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum (W2 clone), with IC₅₀ values as low as 22 ng/mL [3]. This makes 6-Methoxy-8-nitroquinoline a critical building block for research programs specifically aimed at overcoming drug resistance in malaria. Procurement is strongly advised for any lab or organization with a project focused on next-generation antimalarials effective against resistant parasites.

General Research in 8-Substituted Quinoline Chemistry and Functional Materials

The compound's dual functional groups (6-methoxy and 8-nitro) make it a versatile platform for diversifying the quinoline core. The nitro group can be selectively reduced to an amine for further derivatization , while the methoxy group can be demethylated to a phenol or participate in other transformations. This positions 6-Methoxy-8-nitroquinoline as a valuable building block for exploring a wide range of chemical space in academic and industrial medicinal chemistry, as well as in the development of functional materials like ligands for metal coordination [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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